molecular formula C17H17FN6O3S B2528984 Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate CAS No. 863457-98-1

Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate

Cat. No. B2528984
CAS RN: 863457-98-1
M. Wt: 404.42
InChI Key: ZBYFQEINQSJRPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic derivatives, including those related to Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate, has been a subject of interest in several studies. For instance, a range of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, linking a 2-pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . Another study reported the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate and its derivatives are involved in a variety of chemical syntheses, showcasing their versatility in organic chemistry. One study describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the compound's utility in creating complex molecular structures with potential biological activities (Mohamed, 2021). Another research effort explores the anomalous cyclization of ethyl acetoacetate derivatives, indicating a pathway to [1,2,4]triazolo[1,5-a]pyrimidine derivatives through structural modifications, which could have implications in drug design and development (Erkin & Krutikov, 2007).

Antimicrobial and Antitumor Activities

Research into the biological activities of compounds related to this compound has shown promising results. For instance, certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized through reactions involving ethyl bromoacetate, have demonstrated in vitro antibacterial and antifungal activities, comparable to reference drugs like ampicillin and fluconazole (Mostafa et al., 2008). Another study reported on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, identified through the human basophil histamine release assay, showcasing the compound's potential in therapeutic applications (Medwid et al., 1990).

Heterocyclic Chemistry and Drug Design

The structural complexity and diversity of this compound derivatives make them valuable in heterocyclic chemistry and drug design. For example, the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones from related compounds highlights the potential for developing novel pharmacologically active molecules (Sun, Huang, & Ding, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of future research .

properties

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3S/c1-2-27-14(26)7-19-13(25)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-3-5-12(18)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFQEINQSJRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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